molecular formula C19H16FNO5 B2789497 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1428359-74-3

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide

Katalognummer: B2789497
CAS-Nummer: 1428359-74-3
Molekulargewicht: 357.337
InChI-Schlüssel: AOULQFZBVVHRJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a benzodioxole moiety linked via a but-2-yn-1-yl chain to an acetamide core, which is further substituted with a 2-fluorophenoxy group. These analogs, synthesized under diverse conditions, exhibit variations in substituents, yields, melting points, and spectroscopic profiles, enabling comparative analysis .

Eigenschaften

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO5/c20-15-5-1-2-6-16(15)24-12-19(22)21-9-3-4-10-23-14-7-8-17-18(11-14)26-13-25-17/h1-2,5-8,11H,9-10,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOULQFZBVVHRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The target compound shares key structural motifs with several classes of compounds:

  • Benzodioxole-acetamide derivatives :
    • 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p) (): Features a benzodioxole-oxyacetamide backbone but differs in the nitrogen substituent (thiadiazolyl vs. butynyl chain) .
  • Piperazine-linked benzodioxole derivatives :
    • 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-fluorophenyl)piperazine (): Replaces the acetamide group with a piperazine ring but retains the benzodioxole and fluorophenyl motifs .
  • Benzimidazole derivatives :
    • 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazoles (): Integrate benzodioxole and fluoro groups into a benzimidazole scaffold, diverging from the acetamide core .

Key Observations :

  • Piperazine derivatives generally exhibit moderate yields (55–80%) and higher melting points (164–203°C) due to crystalline salt forms (e.g., HCl salts) .
  • Acetamide analogs like 5p achieve higher yields (78%) and comparable melting points (~171°C), suggesting efficient synthesis pathways .
Spectroscopic Data

1H-NMR Signatures :

  • Benzodioxole protons : Resonate at δ 5.97–6.40 ppm (singlet for -OCH2O- in benzodioxole) across analogs .
  • Acetamide protons : In 5p , the -OCH2CO- group appears at δ 4.82 ppm, while piperazine derivatives show ethylenic protons at δ 2.50–3.50 ppm .
  • Aromatic protons : Fluorophenyl or chlorophenyl substituents in piperazine derivatives resonate at δ 6.70–7.50 ppm .

13C-NMR and Elemental Analysis :

  • Piperazine derivatives (e.g., Compound 26 ) show carbon content deviations <0.5% between theoretical and experimental values, confirming purity .
  • Acetamide 5p lacks elemental data but matches expected MS and NMR profiles .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., benzodioxole protons at δ 6.7–7.1 ppm, fluorophenoxy signals at δ 7.2–7.5 ppm) and validate regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 426.1421) and detects isotopic patterns for halogenated fragments .
  • HPLC : Monitors reaction progress and quantifies purity (>95% by reverse-phase C18 columns, acetonitrile/water gradients) .

How can conflicting NMR data be resolved when characterizing this compound?

Advanced Research Question
Discrepancies in splitting patterns or integration ratios may arise from dynamic processes (e.g., rotameric equilibria). Strategies include:

  • Variable-temperature NMR : Identifies coalescence temperatures for overlapping signals (e.g., but-2-yn-1-yl protons at δ 4.2–4.5 ppm) .
  • 2D techniques : HSQC and HMBC correlate ambiguous protons to adjacent carbons, resolving assignments for the benzodioxole and fluorophenoxy moieties .
  • Complementary methods : X-ray crystallography or IR spectroscopy validates hydrogen-bonding interactions affecting chemical shifts .

What strategies are effective in overcoming low reactivity of the but-2-yn-1-yl linker during synthesis?

Advanced Research Question
The alkyne linker’s steric hindrance and electronic deactivation require tailored approaches:

  • Protecting groups : Temporarily shield reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions .
  • Coupling agents : Use EDCI/HOBt or DCC to activate carboxylic acid intermediates for amide bond formation .
  • Base optimization : Potassium carbonate (K₂CO₃) in acetonitrile enhances nucleophilicity of phenolic oxygen during etherification .

How does the fluorophenoxy group influence the compound’s biological activity?

Advanced Research Question
The 2-fluorophenoxy moiety enhances:

  • Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability (measured via PAMPA assays) .
  • Target affinity : Fluorine’s electronegativity stabilizes hydrogen bonds with kinase active sites (e.g., GRK2 inhibition, IC₅₀ < 100 nM) .
  • Metabolic stability : Resistance to cytochrome P450 oxidation extends half-life in pharmacokinetic studies (t₁/₂ > 4 hours in rat models) .

What computational methods predict the binding affinity of this compound to target proteins?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Simulates binding poses with GRK2 (PDB: 3V6W), identifying key interactions between the fluorophenoxy group and Thr273/Asn322 residues .
  • Molecular dynamics (MD) simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100 ns trajectories, validating hydrogen bond retention .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with inhibitory activity (R² > 0.85) .

What are the key considerations for scaling up the synthesis from milligram to gram scale?

Basic Research Question

  • Batch vs. flow chemistry : Flow systems improve heat dissipation for exothermic steps (e.g., alkyne coupling) .
  • Solvent recovery : Distillation reclaims acetonitrile and dichloromethane, reducing costs and waste .
  • Safety protocols : Mitigate risks of acetylide intermediates (pyrophoric) by inert atmosphere handling .

How can researchers address discrepancies between in vitro and in vivo activity data?

Advanced Research Question

  • Pharmacokinetic profiling : Measure bioavailability (e.g., AUC₀–24h) to identify poor absorption or rapid clearance .
  • Metabolite identification : LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at benzodioxole) that reduce efficacy .
  • Formulation optimization : Nanoemulsions or cyclodextrin complexes enhance solubility for in vivo testing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.